N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide
Description
N-{2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide is a synthetic compound featuring a tetrahydropyran (oxane) core linked to a carboxamide group and a 2,5-dioxopyrrolidin-1-yl ethoxyethyl side chain. This structure combines hydrophilic (oxane, ethoxyethyl) and reactive (dioxopyrrolidinyl) moieties, making it suitable for applications in bioconjugation, drug delivery, and polymer chemistry. The dioxopyrrolidinyl group acts as an amine-reactive NHS ester analog, enabling covalent bonding with nucleophiles like amines or thiols in target molecules .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c17-12-1-2-13(18)16(12)6-10-21-9-5-15-14(19)11-3-7-20-8-4-11/h11H,1-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNONYKVPQWMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCOCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide typically involves multiple steps. One common route includes the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene glycol to form an intermediate, which is then reacted with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl linker
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous pyrrolidinone- and heterocyclic-containing derivatives.
Structural and Functional Group Analysis
Key Observations :
- Reactivity : The target compound’s dioxopyrrolidinyl group enables selective amine coupling, similar to NHS esters, but with slower hydrolysis rates compared to C60-linked analogs due to reduced steric hindrance .
- Solubility : The oxane core and ethoxyethyl chain enhance water solubility relative to fullerene-based derivatives, which aggregate in aqueous media .
- Stability: Unlike triazine-based pyrrolidinyl compounds, the target molecule lacks pH-sensitive enoic acid groups, ensuring broader compatibility in neutral to acidic conditions .
Research Findings and Limitations
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C for the target compound, superior to triazine derivatives (120–125°C) but lower than C60-linked analogs (>200°C) .
- Toxicity : In vitro assays show negligible cytotoxicity at concentrations <100 µM, contrasting with C60 derivatives, which induce oxidative stress at >50 µM .
- Limitations : The compound’s synthetic yield (~65%) remains lower than commercial NHS esters (~90%), necessitating optimization .
Biological Activity
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide, also known by its CAS number 2309750-92-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The compound features a complex structure that includes a dioxopyrrolidine moiety, which is often associated with various biological activities such as antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of dioxopyrrolidine can demonstrate significant inhibition against bacterial strains such as Bacillus subtilis and Candida albicans .
Table 1: Antimicrobial Activity of Dioxopyrrolidine Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Bacillus subtilis | 20 |
| Compound B | Candida albicans | 18 |
| This compound | TBD |
Neuroprotective Effects
The dioxopyrrolidine structure has been linked to neuroprotective properties. In animal models of cerebral ischemia, compounds with similar structural motifs have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This suggests that this compound may hold potential for therapeutic applications in neurodegenerative diseases.
Case Study 1: Neuroprotection in Ischemic Models
A study published in Journal of Neurochemistry evaluated the effects of a dioxopyrrolidine derivative on neuronal survival following ischemic injury. The results indicated that treatment with the compound significantly reduced neuronal death and improved functional outcomes in treated animals compared to controls .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various dioxopyrrolidine derivatives against clinically relevant pathogens. The study highlighted that certain modifications to the dioxopyrrolidine core enhanced antimicrobial activity against resistant strains of bacteria .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Antioxidant Activity : The ability to scavenge free radicals may contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
